トランス-レスベラトロール 3-O-グルクロン酸

概要

説明

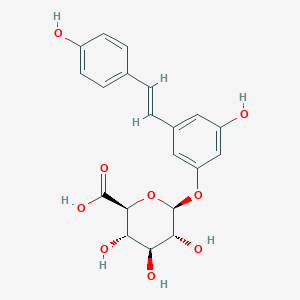

trans-Resveratrol 3-O-glucuronide: is a metabolite of trans-resveratrol, a polyphenol found in various plants, including grapes, berries, and peanuts. This compound belongs to the stilbenoid glycosides class and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

科学的研究の応用

trans-Resveratrol 3-O-glucuronide has diverse scientific research applications:

Chemistry: Used as a reference standard for the accurate determination of the metabolic profile of resveratrol.

Biology: Studied for its potential antiproliferative properties and radical scavenging activities.

Medicine: Investigated for its antioxidant, anti-inflammatory, and anti-cancer properties.

Industry: Utilized in the development of health supplements and pharmaceuticals.

作用機序

Target of Action

Trans-Resveratrol-3-O-glucuronide is believed to engage the sirtuin pathway . It also acts as an agonist of the adenosine A3 receptor , particularly in high concentrations .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. It is known to inhibit enzymes involved in inflammatory mediator production . When acting as an agonist of the adenosine A3 receptor, it can trigger apoptosis in human colon cancer cells .

Biochemical Pathways

Trans-Resveratrol-3-O-glucuronide is involved in the sirtuin pathway , which is implicated in aging and metabolism regulation . It also affects the pathways related to inflammatory mediator production .

Pharmacokinetics

It is known that the median tmax of resveratrol-3-glucuronide is similar for all tested doses ranging from 1006 to 1505 h post-dose . The mean resveratrol-3-glucuronide AUC 0-t increased with an increase in resveratrol doses with mean values ranging from 4970 to 31000 h*ng/mL, while the mean Cmax ranged from 2390 to 16000 ng/mL .

Result of Action

Trans-Resveratrol-3-O-glucuronide exhibits diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It can lead to apoptosis in human colon cancer cells when it acts as an agonist of the adenosine A3 receptor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .

生化学分析

Biochemical Properties

Trans-Resveratrol-3-O-glucuronide is thought to interact with various enzymes, proteins, and other biomolecules. The glucuronidation of resveratrol, leading to Trans-Resveratrol-3-O-glucuronide, is mainly catalyzed by UGT1A1 and UGT1A9 . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Trans-Resveratrol-3-O-glucuronide has been reported to have diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It is believed to activate the sirtuin pathway, implicated in aging and metabolism regulation .

Molecular Mechanism

It may also exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of Trans-Resveratrol-3-O-glucuronide in aqueous solution has been studied, revealing remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Dosage Effects in Animal Models

Resveratrol, from which Trans-Resveratrol-3-O-glucuronide is derived, has been shown to have various effects in animal models .

Metabolic Pathways

Trans-Resveratrol-3-O-glucuronide is involved in the glucuronidation metabolic pathway . This process involves the addition of a glucuronic acid group to resveratrol, catalyzed by enzymes such as UGT1A1 and UGT1A9 .

Transport and Distribution

Resveratrol, its parent compound, is known to interact with various transporters and binding proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol 3-O-glucuronide typically involves the glucuronidation of resveratrol. One common method includes the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product .

Industrial Production Methods: Industrial production of trans-Resveratrol 3-O-glucuronide may involve large-scale enzymatic or chemical synthesis processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

化学反応の分析

Types of Reactions: trans-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and glucuronidation .

Common Reagents and Conditions:

Hydrolysis: Enzymatic or chemical hydrolysis using reagents like ammonium acetate.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Glucuronidation: Trichloroacetimidate procedure

Major Products Formed: The major products formed from these reactions include various glucuronide derivatives and deacetylated compounds .

類似化合物との比較

- trans-Resveratrol 4’-O-glucuronide

- trans-Resveratrol 3-O-glucoside (piceid)

- trans-Resveratrol 4’-O-glucoside

Comparison: trans-Resveratrol 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position, which may confer distinct biological activities compared to its isomers and other glucuronides. For instance, it exhibits different stability and isomerization properties in aqueous solutions .

生物活性

trans-Resveratrol 3-O-glucuronide (R3G) is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly grapes. Resveratrol has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The glucuronidation of resveratrol enhances its solubility and bioavailability, making R3G a subject of interest in pharmacological research.

R3G is formed through the conjugation of glucuronic acid to the hydroxyl group at the 3-position of resveratrol. This modification alters its biological activity compared to its parent compound. Recent studies have developed efficient synthetic routes for R3G, utilizing enzymatic and chemical methods to achieve high yields and purity .

Antioxidant Properties

R3G exhibits notable antioxidant activity, surpassing that of resveratrol itself. A quantitative structure–activity relationship (QSAR) study indicated that R3G and other glucuronides possess stronger antioxidant capabilities due to their enhanced stability and reactivity with free radicals .

Table 1: Comparative Antioxidant Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| trans-Resveratrol | 15.2 | Free radical scavenging |

| trans-Resveratrol 3-O-glucuronide | 9.8 | Free radical scavenging |

Antiproliferative Effects

Research has demonstrated that R3G possesses antiproliferative properties against various cancer cell lines. In vitro studies indicated that R3G inhibits cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells, similar to the effects observed with resveratrol .

Case Study: Anticancer Activity

In a study examining the effects of R3G on breast cancer cells (MCF-7), treatment with R3G resulted in a significant reduction in cell viability, with IC50 values comparable to those of standard chemotherapeutic agents. Mechanistically, R3G was shown to upregulate p21 and p27, key regulators of the cell cycle .

Neuroprotective Effects

R3G has also been investigated for its neuroprotective properties. Studies suggest that it can mitigate oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory pathways .

Table 2: Neuroprotective Effects of R3G

| Study | Model | Outcome |

|---|---|---|

| Cheng et al., 2018 | Neuronal cultures | Reduction in ROS levels |

| Mikulski & Molski, 2010 | In vivo rodent model | Improved cognitive function post-injury |

Metabolism and Pharmacokinetics

The metabolism of trans-resveratrol leads predominantly to the formation of glucuronides such as R3G. Following oral administration, R3G is rapidly absorbed into circulation, where it remains stable longer than its parent compound. This stability is crucial for maintaining its biological activity in vivo .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-OTPOQTMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693973 | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-17-0 | |

| Record name | Resveratrol 3-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387372-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol-3-o-beta-D-glucuronide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resveratrol-3-O-β-D-Glucuronide, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is trans-Resveratrol-3-O-glucuronide formed in the body?

A: Trans-Resveratrol-3-O-glucuronide is a metabolite of trans-resveratrol, a natural polyphenol found in grapes and red wine. It is formed through glucuronidation, a process where a glucuronic acid molecule is attached to trans-resveratrol, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT2B1 isoforms. [] This process mainly occurs in the liver, but also in other tissues like the brain, olfactory mucosa, and cultured astrocytes. []

Q2: Does trans-Resveratrol-3-O-glucuronide have similar biological activity to trans-resveratrol?

A: While trans-resveratrol has demonstrated various beneficial effects, its low bioavailability limits its efficacy. Interestingly, research suggests that trans-Resveratrol-3-O-glucuronide, alongside other resveratrol metabolites, may contribute to some of the positive effects attributed to the parent compound. For instance, it has been shown to reduce triglyceride content in maturing pre-adipocytes and mature adipocytes. [] Additionally, it can modulate the expression and secretion of adipokines like leptin, adiponectin, visfatin, and apelin, potentially contributing to resveratrol's anti-obesity and insulin-sensitizing effects. []

Q3: What are the main differences in metabolism and distribution between acute and sustained trans-resveratrol administration?

A: Research shows distinct differences in the distribution of trans-resveratrol and its metabolites depending on the method of administration. After acute administration (single high dose), trans-Resveratrol-3-O-glucuronide and resveratrol-3-sulfate are the predominant metabolites found in various tissues like the heart, brain, and liver. [] Conversely, sustained administration (long-term low dose) leads to the presence of free trans-resveratrol and dihydroresveratrol derivatives. [] This difference highlights the importance of considering administration strategies when studying the effects of trans-resveratrol and its metabolites.

Q4: How is trans-Resveratrol-3-O-glucuronide detected and quantified in biological samples?

A: Several analytical techniques are employed to identify and measure trans-Resveratrol-3-O-glucuronide in biological samples. High-performance liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) offers high sensitivity and precision for quantifying resveratrol metabolites, including trans-Resveratrol-3-O-glucuronide, in human LDL after red wine consumption. [] Another method, ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF), allows for the identification and assessment of a wide range of resveratrol metabolites in various matrices, including plasma and tissues. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。